Methyl 4-hydroxyisoxazole-5-carboxylate is a heterocyclic organic compound belonging to the isoxazole family. It features a five-membered ring structure containing an oxygen and nitrogen atom, characterized by a hydroxyl group and a carboxylate group attached to the isoxazole ring. This compound is of interest due to its potential applications in medicinal chemistry and as a building block for various synthetic pathways.
Methyl 4-hydroxyisoxazole-5-carboxylate can be synthesized from various precursors, particularly through cyclization reactions involving hydroxylamine derivatives and β-ketoesters. The compound's synthesis often utilizes solvents like dimethylformamide and isopropanol under specific reaction conditions, including elevated temperatures or microwave irradiation .
Methyl 4-hydroxyisoxazole-5-carboxylate is classified as an isoxazole derivative. Isoxazoles are known for their biological activity, making them significant in pharmaceutical research. This compound may exhibit properties beneficial for drug development, especially in the context of antibiotic synthesis and other therapeutic areas.
The synthesis of methyl 4-hydroxyisoxazole-5-carboxylate typically involves the following methods:
The molecular formula for methyl 4-hydroxyisoxazole-5-carboxylate is . Its structural representation includes:
Methyl 4-hydroxyisoxazole-5-carboxylate can participate in various chemical reactions typical of isoxazole derivatives:
The specific reaction pathways depend on the substituents and conditions applied during synthesis or subsequent modifications. Understanding these pathways is crucial for developing targeted applications in pharmaceuticals.
The mechanism of action for methyl 4-hydroxyisoxazole-5-carboxylate largely depends on its interactions with biological targets:
Research into specific mechanisms remains ongoing, with studies focusing on its role in antibiotic development and other therapeutic applications .
Relevant data indicates that the compound should be handled with care due to potential irritant properties associated with its functional groups .
Methyl 4-hydroxyisoxazole-5-carboxylate has several scientific uses:
The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—serves as a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and favorable physicochemical properties. This moiety exhibits a distinct dipole moment (4.5–5.0 D) that enhances molecular interactions with biological targets, while its weak N–O bond (dissociation energy: ~630.7 kJ/mol) facilitates strategic ring-opening reactions or metabolic transformations [3] [7]. These characteristics underpin its presence in numerous FDA-approved drugs, including:
Recent studies highlight the scaffold’s role in multitargeted therapies, particularly in oncology. For example, 3,5-disubstituted isoxazoles inhibit histone deacetylases (HDACs), heat shock protein 90 (Hsp90), and tyrosine kinases, disrupting critical cancer pathways [5] [9]. Compound 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole suppresses breast cancer proliferation (IC₅₀ = 19.5 µM against MCF7 cells) by downregulating estrogen receptor-α [5]. Similarly, isoxazole-azepine hybrids (e.g., BET inhibitors) disrupt BRD4–MYC interactions, showing nanomolar potency in leukemia models [10].
Structure–Activity Relationship (SAR) studies reveal key pharmacophoric features:
Table 1: Pharmacological Profiles of Isoxazole Derivatives
Substituent Pattern | Biological Target | Key Activity | Reference |
---|---|---|---|
3,5-Diaryl | Tubulin | Antimitotic (IC₅₀ = 2.1 µM) | [9] |
4-Arylamido-3-methyl | FMS kinase | Antiproliferative (IC₅₀ = 0.4 µM) | [5] |
3-Carboxy-5-aryl | Xanthine oxidase | Uric acid reduction (IC₅₀ = 0.13 µM) | [6] |
Isoxazole-azepine | BET bromodomains | MYC downregulation (IC₅₀ = 65 nM) | [10] |
Methyl 4-hydroxyisoxazole-5-carboxylate (CAS: 145711947; C₅H₅NO₄; m.w. 143.10 g/mol) is a bifunctional isoxazole derivative that serves as a versatile synthon in organic and medicinal chemistry. Its structure combines:
The compound crystallizes as a white-to-yellow powder with a melting point of 162–166°C and moderate solubility in polar solvents (e.g., methanol), but limited solubility in water (<1 g/L) [8]. The 4-hydroxy group exhibits tautomeric behavior, allowing equilibrium between hydroxyisoxazole and isoxazolone forms, which influences reactivity:
4-Hydroxyisoxazole ⇌ 4-Isoxazolone (K_eq ≈ 10² in DMSO)
Table 2: Physicochemical Properties
Property | Value | Conditions | Reference |
---|---|---|---|
Molecular weight | 143.10 g/mol | - | [8] |
Melting point | 162–166°C | - | [8] |
Solubility | >50 mg/mL in methanol | 25°C | [8] |
Tautomeric constant (K_eq) | ~100 | DMSO, 25°C | [4] |
The compound serves as a linchpin for synthesizing complex heterocycles via:
A representative synthesis leverages tributylstannyl intermediates:
Ethyl 2-chloro-2-(hydroxyimino)acetate + Tributylethynyltin → Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate
Subsequent iodination and cross-coupling installs aryl/heteroaryl groups at C5 [10].
Table 3: Synthetic Methodologies Using Methyl 4-Hydroxyisoxazole-5-Carboxylate
Reaction Type | Reagents/Conditions | Product | Application | |
---|---|---|---|---|
O-Alkylation | Alkyl halides, K₂CO₃, DMF | 4-Alkoxyisoxazoles | Kinase inhibitors | [9] |
Ester hydrolysis | LiOH, THF/H₂O | 5-Carboxylic acids | Xanthine oxidase inhibitors | [6] |
Palladium coupling | Arylboronic acids, Pd(PPh₃)₄ | 5-Arylisoxazoles | Anticancer agents | [5] [10] |
Recent studies highlight its utility as a precursor to bioactive molecules:
List of Compounds Derived from Methyl 4-Hydroxyisoxazole-5-Carboxylate:
Sources: All data derived from cited literature. Compound structures are explicitly named in Tables 1–3 and the concluding list.
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6